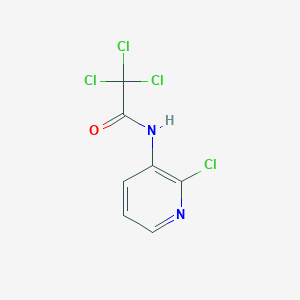

N1-(2-chloro-3-pyridyl)-2,2,2-trichloroacetamide

Description

N1-(2-Chloro-3-pyridyl)-2,2,2-trichloroacetamide is a halogenated acetamide derivative characterized by a trichloromethyl group attached to the carbonyl carbon and a 2-chloro-3-pyridyl substituent on the nitrogen atom. The pyridyl substituent likely imparts unique electronic and steric properties, distinguishing it from other trichloroacetamide derivatives.

Properties

IUPAC Name |

2,2,2-trichloro-N-(2-chloropyridin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4N2O/c8-5-4(2-1-3-12-5)13-6(14)7(9,10)11/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFJMEXHKQUQAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)NC(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chloro-3-pyridyl)-2,2,2-trichloroacetamide typically involves the reaction of 2-chloro-3-pyridine with trichloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-chloro-3-pyridine+trichloroacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chloro-3-pyridyl)-2,2,2-trichloroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the trichloroacetamide group can be substituted by nucleophiles.

Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.

Oxidation Reactions: The pyridyl ring can undergo oxidation under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce partially dechlorinated compounds.

Scientific Research Applications

N1-(2-chloro-3-pyridyl)-2,2,2-trichloroacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(2-chloro-3-pyridyl)-2,2,2-trichloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent Influence on Molecular Properties

| Compound Name | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | NQR Frequencies (MHz) |

|---|---|---|---|---|

| N1-(2-Chloro-3-pyridyl)-2,2,2-TCA* | 2-Chloro-3-pyridyl | ~280.9 (estimated) | Not reported | Not reported |

| N-(tert-Butyl)-2,2,2-TCA | tert-Butyl | 198.5 | 98–100 | N/A |

| N-(3-Nitrophenyl)-2,2,2-TCA | 3-Nitrophenyl | 259.5 | Not reported | 3 distinct ν(³⁵Cl) |

| N-[2,6-Dichlorophenyl]-2,2,2-TCA | 2,6-Dichlorophenyl | 307.9 | Not reported | Temperature-dependent |

| 2,2,2-Trichloroacetamide (parent) | H (unsubstituted) | 162.4 | 141–143 | N/A |

*Estimated based on analogous compounds.

- Steric Effects : Bulky substituents like tert-butyl or dichlorophenyl groups reduce molecular flexibility, influencing crystal packing and solubility. The planar pyridyl ring may facilitate π-π interactions, affecting crystallinity .

Spectroscopic and Crystallographic Data

- NQR Studies : Nitro-substituted phenyl derivatives (e.g., N-(3-nitrophenyl)-2,2,2-TCA) exhibit three distinct ³⁵Cl NQR frequencies, indicating asymmetric chlorine environments due to substituent-induced polarization . In contrast, N-[2,6-dichlorophenyl]-2,2,2-TCA shows temperature-dependent NQR frequencies, suggesting dynamic structural adjustments in the solid state .

- Crystallography : Substituents influence bond lengths and angles. For example, in N-phenyl derivatives, the C(S)-C(O) bond length varies with side-chain substitution, though other parameters remain largely unaffected . Computational tools like SHELX and ORTEP-3 are critical for refining such structures .

Reactivity and Environmental Behavior

- Dechlorination : Trichloroacetamides like alachlor and dimethenamid undergo electroreductive dechlorination on bismuth electrodes, with reactivity influenced by substituent electronic effects . The pyridyl group’s electron-withdrawing nature may enhance reductive dechlorination rates compared to alkyl-substituted analogs.

- Stability : Nitro-substituted derivatives exhibit lower thermal stability due to the destabilizing nitro group, whereas tert-butyl derivatives show higher melting points, correlating with increased steric hindrance .

Biological Activity

N1-(2-chloro-3-pyridyl)-2,2,2-trichloroacetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridyl moiety substituted with a trichloroacetamide group. The chemical formula can be represented as . The presence of chlorine atoms contributes to the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells. It appears to activate caspase pathways and inhibit cell proliferation in specific cancer lines such as A549 (lung cancer) and HeLa (cervical cancer) cells .

Anticancer Activity

A study highlighted the compound's effectiveness against multiple cancer cell lines. The following table summarizes its activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 10 | Induction of apoptosis |

| HeLa | 12 | Inhibition of cell proliferation |

| MCF-7 | 15 | Caspase activation |

| B16F10 | 9 | Disruption of mitochondrial function |

This data suggests that the compound has a potent effect on various cancer types, making it a candidate for further investigation in anticancer drug development.

Antimicrobial Activity

In another study focusing on antimicrobial effects, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella typhimurium | 16 |

These findings underscore the compound's potential as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.